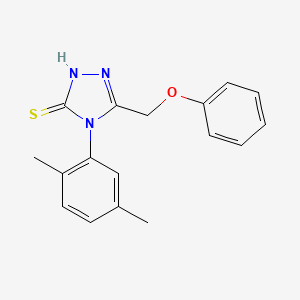
4-(2,5-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a dimethylphenyl group, a phenoxymethyl group, and a thiol group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with phenoxymethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or other biomolecules, affecting their function. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the phenoxymethyl group, which may affect its reactivity and applications.
5-(Phenoxymethyl)-4H-1,2,4-triazole-3-thiol: Lacks the dimethylphenyl group, which may influence its biological activity.
4-Phenyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: Substitutes the dimethylphenyl group with a phenyl group, potentially altering its chemical properties.
Uniqueness
4-(2,5-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C17H17N3OS |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(2,5-dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3OS/c1-12-8-9-13(2)15(10-12)20-16(18-19-17(20)22)11-21-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
Clave InChI |
SMHVGSDYPSPXBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


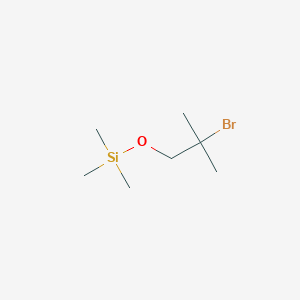


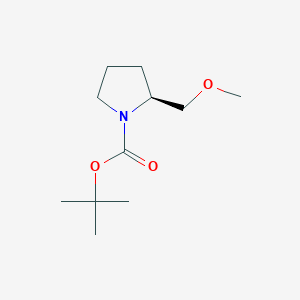

![1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B11763705.png)
![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde](/img/structure/B11763719.png)
![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
![6-Bromoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B11763734.png)
![2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B11763738.png)
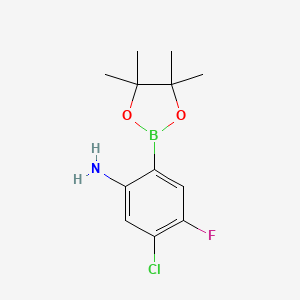
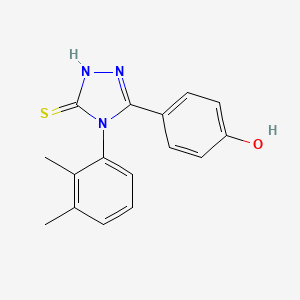
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)
